molecular formula C10H12O2 B15185290 Lepalone CAS No. 80445-58-5

Lepalone

Cat. No.: B15185290
CAS No.: 80445-58-5
M. Wt: 164.20 g/mol
InChI Key: XUCQQLCBOJJVRF-UHFFFAOYSA-N
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Description

Lepalone, chemically identified as 5-(Furan-3-yl)-2-methylpent-1-en-3-one (IUPAC name), is a furyl-containing ketone with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol . It is a naturally occurring compound found in essential oils of diverse plant species, including Rhododendron tomentosum (marsh rosemary), Illicium verum (star anise), and Stevia rebaudiana .

Properties

CAS No.

80445-58-5

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-(furan-3-yl)-2-methylpent-1-en-3-one

InChI

InChI=1S/C10H12O2/c1-8(2)10(11)4-3-9-5-6-12-7-9/h5-7H,1,3-4H2,2H3

InChI Key

XUCQQLCBOJJVRF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CCC1=COC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lepalone typically involves the reaction of an alpha-branched aldehyde with a ketone under basic conditions. The reaction proceeds through an aldol condensation followed by dehydration to form the alpha,beta-unsaturated ketone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Lepalone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lepalone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lepalone involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Properties of Lepalone:

  • CAS Registry Number : 80445-58-5
  • InChIKey : XUCQQLCBOJJVRF-UHFFFAOYSA-N
  • Occurrence: Major constituent in Rhododendron spp. (up to 6.5% in essential oils), minor component in Stevia rebaudiana (2.96%) .

Comparison with Structurally Similar Compounds

Lepalol (5-(3-Furyl)-2-methyl-1-penten-3-ol)

Structural Relationship : Lepalol is the alcohol derivative of this compound, differing by the replacement of the ketone group (-C=O) with a hydroxyl group (-OH).

  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.2 g/mol (estimated)
  • Occurrence : Co-occurs with this compound in Rhododendron tomentosum oils, with concentrations ranging from 1.0–7.9% depending on seasonal and geographical factors .
Property This compound Lepalol
Functional Group Ketone (-C=O) Alcohol (-OH)
Molecular Weight 164.2 g/mol ~166.2 g/mol
Concentration Range 0.7–6.5% 1.0–7.9%
Bioactivity Antioxidant, antifungal Not well-documented

Notes: While this compound demonstrates antifungal and radical scavenging activities in Rhododendron oils, Lepalol's bioactivity remains understudied .

Lepaline and Related Furyl Monoterpenoids

Lepaline (3-(4-methyl)-1,4-pentadienyl furan) and 2-methyl-5-(3-furyl)-3-penten-2-ol are additional furyl-containing compounds identified in Rhododendron species. Though structurally distinct from this compound, they share the furan moiety and methyl-substituted carbon chain.

  • Occurrence : Present in trace amounts (<3%) in Rhododendron oils .
  • Structural Features :
    • Lepaline : Conjugated diene linked to a furan ring.
    • 2-Methyl-5-(3-furyl)-3-penten-2-ol : Secondary alcohol with a furyl side chain.

Functional Comparison : These compounds contribute to the overall aromatic profile of essential oils but lack specific bioactivity data compared to this compound .

Occurrence and Functional Comparison Across Plant Species

Rhododendron tomentosum (Marsh Rosemary)

  • Major Compounds: Sabinene, myrcene, this compound, Lepalol, and cyclocolorenone isomers.
  • This compound Content : 0.7–6.5% , peaking in autumn-harvested oils .
  • Role : Implicated in antifungal and antioxidant activities, though synergistic effects with terpenes (e.g., sabinene) are likely .

Illicium verum (Star Anise)

  • This compound Context: Listed among flavonoids, saponins, and egomaketone, but concentration and role are unspecified .
  • Functional Note: Star anise essential oils are antibacterial, but this compound’s contribution to this activity is unverified .

Stevia rebaudiana

  • This compound Role: Minor component (2.96%) in leaf extracts; pharmacological significance unclear .

Tables

Table 1: Occurrence of this compound in Different Plant Species

Plant Species Part Analyzed This compound Concentration Reference
Rhododendron tomentosum Essential oil 0.7–6.5%
Stevia rebaudiana Leaf extract 2.96%
Illicium verum Not specified Trace

Table 2: Structural Comparison of Key Compounds

Compound Molecular Formula Functional Group Key Role
This compound C₁₀H₁₂O₂ Ketone Antifungal, antioxidant
Lepalol C₁₀H₁₄O₂ Alcohol Aromatic contributor
2-Methyl-5-(3-furyl)-3-penten-2-ol C₁₀H₁₆O₂ Alcohol Undocumented bioactivity

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